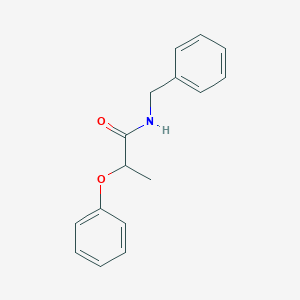

N-benzyl-2-phenoxypropanamide

Description

Contextualization of the N-Benzylpropanamide and Phenoxypropanamide Chemical Classes

The chemical identity of N-benzyl-2-phenoxypropanamide is rooted in the characteristics of its two parent classes.

The N-Benzylpropanamide class consists of molecules containing a propanamide core structure where the amide nitrogen is substituted with a benzyl (B1604629) group. This class of compounds has been the focus of significant research, particularly in the development of agents targeting the central nervous system (CNS). acs.orgnih.gov Studies have shown that derivatives of N-benzylpropanamide can exhibit potent anticonvulsant properties. nih.gov For instance, research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides identified them as having favorable anticonvulsant profiles. acs.orguj.edu.pl The investigation of stereoisomers within this class has also been crucial, with studies demonstrating that biological activity can reside predominantly in a single enantiomer. nih.gov Beyond CNS applications, the N-benzylamide motif is also present in compounds designed as inhibitors for anticancer targets, such as the USP1/UAF1 deubiquitinase complex. nih.gov

The Phenoxypropanamide chemical class is characterized by a propanamide structure featuring a phenoxy group, which is an oxygen atom connected to a phenyl ring. evitachem.com This moiety is a common feature in molecules explored for a wide range of biological activities. evitachem.comevitachem.com Compounds within this class are of interest in medicinal chemistry as potential leads for anti-inflammatory or anticancer agents and in agricultural chemistry as potential pesticides or herbicides. evitachem.comevitachem.com The synthesis of phenoxypropanamide derivatives typically involves the reaction of a phenolic compound with an appropriate amine. evitachem.comvulcanchem.com Research has explored derivatives for antibacterial and antifungal activities, as well as for their action as β3 adrenergic receptor agonists. researchgate.netresearchgate.net The core phenoxypropanamide structure is also utilized as a precursor or intermediate in the synthesis of more complex molecules, including multi-target kinase inhibitors. vulcanchem.com

| Chemical Class | Core Structure Description | Examples of Investigated Derivatives | Noted Areas of Research/Activity |

|---|---|---|---|

| N-Benzylpropanamide | A propanamide core with a benzyl group (C₆H₅CH₂) attached to the amide nitrogen. | (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], N-benzyl-2-acetamido-3-methoxypropionamide | Anticonvulsant, Antinociceptive, Anticancer (USP1/UAF1 inhibition). acs.orgnih.govuj.edu.plnih.gov |

| Phenoxypropanamide | A propanamide core with a phenoxy group (C₆H₅O-) attached, often at the 2-position. | N-butyl-N-ethyl-2-phenoxypropanamide, N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide | Medicinal (Anticancer, Anti-inflammatory), Agricultural (Pesticide, Herbicide), Kinase Inhibition. evitachem.comevitachem.comvulcanchem.comvulcanchem.com |

Significance of the this compound Scaffold in Contemporary Chemical Biology Research

The this compound scaffold is significant because it merges the structural features of both the N-benzylamide and phenoxypropanamide classes, creating a framework for developing novel bioactive compounds. This scaffold serves as a versatile template in medicinal chemistry, where researchers can introduce various substituents to fine-tune the molecule's properties and biological targets.

The amide group provides a rigid plane and hydrogen bonding capabilities, while the phenoxy and benzyl groups offer opportunities for hydrophobic and π-stacking interactions within enzyme active sites or receptor binding pockets. vulcanchem.commdpi.com This structural combination has been explored in the design of molecules with specific therapeutic aims. For example, a closely related structure, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, was designed and synthesized as a potential inhibitor of Falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

Furthermore, derivatives incorporating the this compound core have been investigated for other activities. The synthesis of N-[4-(morpholin-4-yl)benzyl]-2-phenoxypropanamide, a derivative where the benzyl group is further substituted, highlights its utility as a scaffold for compounds with potential gastroprokinetic activity. evitachem.com The significance of the scaffold lies in its demonstrated "druggability" and its potential to be chemically modified to target a diverse array of biological systems, from enzymes involved in infectious diseases to receptors modulating physiological functions. nih.govmdpi.comevitachem.com

| Compound/Derivative | Investigated Biological Target or Activity | Significance in Research |

|---|---|---|

| N-benzyl-2-methyl-2-phenoxypropanamide | Intermediate in the synthesis of nitrogen-containing spirocyclohexadienes. ntu.ac.uk | Demonstrates the synthetic utility of the core scaffold in academic research programs. ntu.ac.uk |

| (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide | Falcipain-2 Inhibition. mdpi.com | Represents a targeted drug design approach against infectious diseases by combining the phenoxy and N-benzylamide motifs. mdpi.com |

| N-[4-(morpholin-4-yl)benzyl]-2-phenoxypropanamide | Gastrokinetic Activity. evitachem.com | Shows the scaffold's applicability in developing agents for gastrointestinal motility disorders. evitachem.com |

Historical Overview of Academic Investigations Involving this compound and Related Structures

Academic investigation into this compound and its structural relatives has evolved over time. Early research appears to have focused on the fundamental synthesis and characterization of such amide-containing compounds. An example of this foundational work can be found in a doctoral thesis that details the preparation of N-benzyl-2-methyl-2-phenoxypropanamide through the reaction of 2-methyl-2-phenoxypropanoic acid with benzylamine (B48309) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. ntu.ac.uk This type of research was crucial for establishing synthetic routes and understanding the basic chemistry of these molecules.

In recent decades, the focus of academic inquiry has shifted from general synthesis to more targeted applications in chemical biology and medicinal chemistry. This transition has been driven by advancements in biological screening techniques and a deeper understanding of molecular disease pathways. Contemporary research, such as studies published in the 2010s and 2020s, demonstrates a more rational approach to drug design. acs.orgnih.govmdpi.com For example, recent investigations into N-benzylpropanamide derivatives have focused on their potential as highly potent and specific modulators of biological targets like the excitatory amino acid transporter 2 (EAAT2) for antiseizure applications or the deubiquitinating enzyme USP1 for cancer therapy. acs.orguj.edu.plnih.gov Similarly, phenoxypropanamide derivatives are now being designed and synthesized as dual inhibitors of specific kinases like c-Met and VEGFR-2. frontiersin.org This historical progression reflects a broader trend in chemical research: moving from the synthesis of novel structures to the precise molecular engineering of compounds to achieve a specific biological function.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-benzyl-2-phenoxypropanamide |

InChI |

InChI=1S/C16H17NO2/c1-13(19-15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18) |

InChI Key |

SLJIEBMCCUQLNG-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 2 Phenoxypropanamide

Established Synthetic Pathways for N-benzyl-2-phenoxypropanamide

The core structure of this compound is assembled through the formation of a robust amide bond between a 2-phenoxypropanoic acid moiety and benzylamine (B48309). Several classical and contemporary methods are employed for this crucial transformation.

Amide Bond Formation Strategies (e.g., Acid Chloride Coupling, Carbodiimide (B86325) Coupling)

Standard amide bond formation is a cornerstone of organic synthesis, and the preparation of this compound is no exception. google.com A common approach involves the conversion of a carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. For instance, 2-phenoxypropanoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-phenoxypropanoyl chloride. evitachem.com This acid chloride is then reacted with benzylamine to yield the desired this compound. evitachem.com

Alternatively, carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), provide a milder and often more convenient route. In a typical procedure, 2-methyl-2-phenoxypropanoic acid is treated with DCC, followed by the addition of benzylamine, to directly form the corresponding N-benzyl-2-methyl-2-phenoxypropanamide. ntu.ac.uk This method avoids the harsh conditions associated with the formation of acid chlorides and is widely applicable. Other coupling agents like T3P (propylphosphonic anhydride) can also be employed for efficient amide bond formation. evitachem.comnih.gov

The general synthetic approach for related phenoxypropanamide derivatives often involves the reaction of an appropriately substituted amine with a carboxylic acid under standard amide bond forming conditions. google.com For example, the synthesis of N,N-dimethyl-2-phenoxypropanamide can be achieved by the acylation of dimethylamine (B145610) with phenoxypropanoyl chloride. evitachem.com The reaction mechanism involves a nucleophilic attack by the nitrogen atom of the amine on the carbonyl carbon of the acid chloride, leading to the formation of the amide bond. evitachem.com

Interactive Table 1: Common Amide Bond Formation Strategies

| Coupling Method | Reagents | Key Features |

| Acid Chloride Coupling | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate, may require a base to neutralize HCl byproduct. |

| Carbodiimide Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Milder conditions, forms a urea (B33335) byproduct that may need to be removed. ntu.ac.uk |

| Phosphonium-based Coupling | T3P (Propylphosphonic anhydride) | High efficiency, clean reaction profile. evitachem.comnih.gov |

Optimization of Reaction Conditions and Catalysis in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This involves the careful selection of solvents, temperature, and catalysts. For instance, in carbodiimide-mediated couplings, a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) is often used. ntu.ac.uk The choice of base, if required, can also influence the reaction outcome.

In the broader context of synthesizing related structures, palladium-catalyzed reactions have been employed for the construction of complex phenoxypropanamide analogues. researchgate.net Optimization of such catalytic systems involves screening different palladium catalysts, co-catalysts, bases, and solvents to achieve the desired product with high stereoselectivity and yield. researchgate.net For example, the use of Pd(PPh₃)₂Cl₂/CuI in the presence of K₂CO₃ has been explored for heteroannulations. researchgate.net The development of transition metal-catalyzed amidation of esters with amines has also emerged as an advanced approach. lookchem.com

Advanced Synthetic Approaches for Structurally Related Phenoxypropanamide Derivatives

To explore the chemical space around the this compound scaffold, more sophisticated synthetic methods are required. These include techniques to control stereochemistry and to introduce complex structural motifs and heterocyclic rings, which are often associated with diverse biological activities.

Enantioselective Synthesis and Chiral Resolution Techniques

Many biologically active molecules are chiral, and their therapeutic effects are often stereospecific. nih.gov Therefore, the enantioselective synthesis or resolution of phenoxypropanamide derivatives is of high importance. Enantioselective synthesis aims to produce a single enantiomer directly. molaid.comrsc.org This can be achieved through methods like asymmetric conjugate addition followed by C-acylation, which utilizes chiral catalysts to control the stereochemical outcome of the reaction. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. wikipedia.orgresearchgate.net A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. wikipedia.orgtcichemicals.com For example, a racemic alcohol can be reacted with an optically active acid to form diastereomeric esters, which are then separated and hydrolyzed to yield the pure enantiomeric alcohols. libretexts.org Another approach is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral, leading to the separation of the enantiomers. tcichemicals.com Kinetic resolution, often enzyme-catalyzed, is another powerful technique where one enantiomer reacts faster than the other, allowing for their separation. researchgate.netrsc.org

Interactive Table 2: Chiral Separation Techniques

| Technique | Principle | Common Application |

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities, allowing for separation by crystallization. wikipedia.orglibretexts.org | Resolution of racemic acids and bases. libretexts.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. tcichemicals.com | Analytical and preparative separation of enantiomers. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. researchgate.netrsc.org | Enzymatic and chemical-catalyzed separation of enantiomers. researchgate.net |

Multi-step Reaction Sequences for Complex Analogues and Hybrid Structures

The synthesis of complex analogues and hybrid structures often requires multi-step reaction sequences. nih.gov These sequences can involve a combination of reactions to build up molecular complexity. For example, the synthesis of biphenyl (B1667301) and naphthalene (B1677914) derivatives of phenoxypropanamides involves multiple steps, including coupling reactions and functional group manipulations. nih.gov The synthesis of a trimethylpentane-modified derivative involved a seven-step sequence that included alkylation, reduction, and amide coupling. nih.gov Such multi-step syntheses allow for the systematic modification of different parts of the molecule to explore structure-activity relationships.

Heterocyclic Ring Incorporations and Modifications (e.g., Thiophene, Pyrimidine (B1678525), Thiazole (B1198619), Pyridazinone, Furo[3,4-d]pyrimidine)

The incorporation of heterocyclic rings is a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of a lead compound. nih.govajchem-a.comjmchemsci.com Various heterocyclic moieties have been incorporated into the phenoxypropanamide scaffold.

Thiophene: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide. nih.govorganic-chemistry.orgnumberanalytics.com The Gewald reaction is another versatile method for synthesizing 2-amino-thiophenes. impactfactor.org These thiophene-containing compounds can then be further functionalized and coupled to the phenoxypropanamide core.

Pyrimidine: Pyrimidine rings can be introduced through various cyclization reactions. wjahr.com For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities. mdpi.comnih.gov The synthesis of furo[3,4-d]pyrimidine (B15215042) derivatives has also been reported, involving the reaction of a pyrimidine carboxylic acid with thionyl chloride to facilitate cyclization. nih.gov

Thiazole: Thiazole rings are present in many biologically active compounds. nih.govresearchgate.netglobalresearchonline.net The Hantzsch thiazole synthesis is a well-known method for their preparation, involving the reaction of an α-haloketone with a thioamide. vulcanchem.comjchemrev.com Thiazole-containing phenoxypropanamides can be synthesized by coupling a thiazole amine with a phenoxypropanoic acid derivative. vulcanchem.com

Pyridazinone: Pyridazinone derivatives have been synthesized through multi-step sequences. mdpi.comnih.govnih.gov For instance, the synthesis can start from the condensation of a pyridazin-3(2H)-one with an aromatic aldehyde, followed by further modifications to introduce the propanamide side chain. mdpi.com The pyridazinone ring can also be constructed from a dicarbonyl compound and hydrazine. mdpi.com

Furo[3,4-d]pyrimidine: Fused heterocyclic systems like furo[3,4-d]pyrimidines can be synthesized through cyclization reactions of appropriately substituted pyrimidines. nih.gov For example, the reaction of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride can yield a furo[3,4-d]pyrimidine core. nih.gov Other furo-fused systems like furo[2,3-d]pyrimidin-4(3H)-ones can be obtained from furoamines or by the reaction of pyrimidinols with α-halocarbonyl compounds. beilstein-journals.org

Strategies for Substituent Variation and Scaffold Modification

The core structure of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR). Key strategies involve introducing substituents on the phenoxy moiety, the N-benzyl group, and the propanamide backbone.

The phenoxy ring is a common target for substitution to modulate the electronic and steric properties of the molecule. Research has shown that introducing various substituents on this aromatic ring can significantly influence the compound's characteristics. For instance, the synthesis of derivatives bearing alkyl, alkoxy, or aryloxy groups on the phenoxy benzene (B151609) nucleus has been a strategy to enhance biological activity. researchgate.net

A general approach to creating these derivatives involves the reaction of a substituted phenol (B47542) with an appropriate propanoic acid derivative. For example, a phenol can be solubilized in a solvent like acetone (B3395972) with a base such as sodium hydroxide, followed by reaction with chloroform (B151607) to yield a 2-phenoxypropanoic acid derivative. google.com This acid can then be coupled with benzylamine to form the final N-benzyl-2-(substituted-phenoxy)propanamide.

The table below illustrates examples of substituents that can be introduced onto the phenoxy ring.

| Position on Phenoxy Ring | Substituent Example | Potential Effect |

| para (4-position) | Methoxy (B1213986) (-OCH₃) | Electron-donating |

| ortho (2-position) | Methyl (-CH₃) | Steric bulk, electron-donating |

| meta (3-position) | Trifluoromethyl (-CF₃) | Electron-withdrawing |

| para (4-position) | Chloro (-Cl) | Electron-withdrawing, halogen bonding potential |

For example, studies on related N-benzyl phenethylamines have shown that N-(2-methoxy)benzyl substitution can significantly improve binding affinity and functional activity at certain receptors. nih.gov Similarly, substitutions with groups like fluorine or the incorporation of a morpholine (B109124) moiety on the benzyl (B1604629) ring have been explored. nih.govevitachem.com The synthesis of these analogs typically involves the reductive amination of a phenethylamine (B48288) precursor with a substituted benzaldehyde. nih.gov

The following table shows representative modifications on the N-benzyl group.

| Position on Benzyl Ring | Substituent Example | Rationale / Potential Impact |

| para (4-position) | Morpholine | Increased polarity and solubility |

| ortho (2-position) | Methoxy (-OCH₃) | Potential for improved binding affinity nih.gov |

| ortho (2-position) | Fluoro (-F) | Alters electronic properties, may impact hydrogen bonding nih.gov |

| para (4-position) | Trifluoromethoxy (-OCF₃) | Highly lipophilic and electron-withdrawing |

The α-carbon of the propanamide backbone, the carbon atom to which the phenoxy and carbonyl groups are attached, is a chiral center and a site for modification. Introducing substituents at this position can have profound effects on the molecule's stereochemistry and biological properties.

One documented modification is the introduction of a methyl group at the α-position, leading to N-benzyl-2-methyl-2-phenoxypropanamide. ntu.ac.uk The synthesis can be achieved by reacting 2-methyl-2-phenoxypropanoic acid with benzylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ntu.ac.uk This specific modification adds a second methyl group to the α-carbon, which can influence the molecule's conformational flexibility.

| Modification | Synthetic Precursor | Coupling Agent | Product |

| Addition of a methyl group | 2-methyl-2-phenoxypropanoic acid | Dicyclohexylcarbodiimide (DCC) | N-benzyl-2-methyl-2-phenoxypropanamide ntu.ac.uk |

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physicochemical properties to enhance potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.combenthamscience.com A notable example is the replacement of the commonly used trifluoromethyl (-CF₃) group with a pentafluorosulfanyl (-SF₅) group. nih.govresearchgate.net

The -SF₅ group is often termed a "super-trifluoromethyl group" because it is more electronegative and has a larger volume, though it shares the high lipophilicity of the -CF₃ group. researchgate.netmdpi.com While synthetically challenging to install, the -SF₅ group has gained significant attention in medicinal and agricultural chemistry. nih.govmdpi.com In some molecular scaffolds, replacing a -CF₃ group with an -SF₅ group has led to surprising structure-activity relationship results, sometimes reducing biological activity, possibly due to the larger size of the -SF₅ group. researchgate.netnih.gov The synthesis of aryl propionamide (B166681) scaffolds containing an -SF₅ moiety has been successfully demonstrated, providing a pathway to explore this bioisosteric replacement in structures like this compound. researchgate.net

The table below compares the properties of trifluoromethyl and pentafluorosulfanyl groups.

| Property | Trifluoromethyl (-CF₃) | Pentafluorosulfanyl (-SF₅) | Reference |

| Electronegativity | High | Higher than -CF₃ | semanticscholar.org |

| Lipophilicity | High | High | mdpi.com |

| Volume | Smaller | Larger than -CF₃ | researchgate.net |

| Stability | Chemically stable | Thermally and chemically stable | mdpi.com |

Manipulation of the α-Position on the Propanamide Backbone

Purification and Isolation Techniques in the Synthesis of this compound and Derivatives

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to obtain the target compound with high purity. smolecule.comevitachem.com The choice of method depends on the physical properties of the compound (e.g., solid or oil) and the nature of the impurities.

Commonly employed techniques include:

Silica (B1680970) Gel Chromatography: This is a versatile and widely used method for purifying organic compounds. google.com The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), often a mixture like cyclohexane/ethyl acetate (B1210297) or dichloromethane/methanol, is passed through the column. google.com Compounds separate based on their polarity, allowing for the isolation of the desired product.

Recrystallization: This technique is used for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. aablocks.com Hexane is an example of a solvent that has been used for the recrystallization of related amide products. ntu.ac.uk

Distillation: For liquid products, distillation can be an effective purification method, separating compounds based on differences in their boiling points. ntu.ac.uk

Extraction: Liquid-liquid extraction is frequently used during the work-up phase of a reaction to separate the product from unreacted starting materials, catalysts, and byproducts. google.com This often involves washing the organic layer with aqueous solutions of weak acids (like citric acid) or bases to remove corresponding basic or acidic impurities. google.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers (enantiomers), preparative HPLC on a chiral column is a powerful technique. google.com

The final purity of the isolated compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

Spectroscopic Characterization and Purity Assessment of N Benzyl 2 Phenoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and spatial arrangement of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N-benzyl-2-phenoxypropanamide, distinct signals corresponding to the different types of protons are observed.

The aromatic protons of the phenyl and benzyl (B1604629) groups typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. rsc.org The benzylic protons (CH2) adjacent to the nitrogen atom are observed as a characteristic signal, often a doublet due to coupling with the neighboring N-H proton, around δ 4.6 ppm. rsc.org The methine proton (CH) of the propanamide backbone is expected to produce a signal influenced by its neighboring methyl and phenoxy groups. The methyl protons (CH3) of the propanamide moiety would appear as a doublet in the upfield region of the spectrum. The amide proton (N-H) signal can be broad and its chemical shift is often variable, appearing in a wide range from δ 5.5 to 8.5 ppm, and can be influenced by solvent and concentration. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (Phenyl & Benzyl) | 7.0 - 7.5 | Multiplet | 10H |

| Amide-H (N-H) | 5.5 - 8.5 | Broad Singlet | 1H |

| Benzyl-CH₂ | ~ 4.6 | Doublet | 2H |

| Propanamide-CH | Variable | Quartet | 1H |

| Propanamide-CH₃ | Upfield | Doublet | 3H |

Note: This is a predicted data table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region, typically between δ 160 and 180 ppm. semanticscholar.org The aromatic carbons of the phenyl and benzyl rings produce a series of signals in the range of approximately δ 110 to 140 ppm. rsc.org The benzylic carbon (CH₂) signal is expected around δ 40-50 ppm. semanticscholar.org The methine carbon (CH) and the methyl carbon (CH₃) of the propanamide backbone will appear at distinct upfield chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | 160 - 180 |

| Aromatic (C) | 110 - 140 |

| Benzyl (CH₂) | 40 - 50 |

| Propanamide (CH) | Variable |

| Propanamide (CH₃) | Upfield |

Note: This is a predicted data table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak (M+) would correspond to its molecular weight.

Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment. A prominent fragment often observed in compounds containing a benzyl group is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is formed by the cleavage of the benzylic C-N bond. neu.edu.trresearchgate.net Other characteristic fragments would arise from the cleavage of the amide bond and the phenoxy group, providing valuable structural information. arizona.edu For instance, cleavage of the amide bond could lead to the formation of a benzylaminium ion or a phenoxypropanoyl cation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high accuracy.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band for the amide N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) typically appears as a strong, sharp peak around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed around 1510-1570 cm⁻¹. The C-O stretching of the ether linkage in the phenoxy group would likely produce a signal in the 1200-1250 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| Ether C-O | Stretch | 1200 - 1250 |

Note: These are typical ranges for IR absorptions and may vary slightly.

Chromatographic Methods for Purity Assessment and Analytical Separation (e.g., HPLC, GC-MS, Thin Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for purity determination. bldpharm.com For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable. The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. This compound, if sufficiently volatile, could be analyzed by GC-MS to confirm its identity and purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and for preliminary purity assessment. rsc.org A suitable solvent system (eluent) would be chosen to achieve good separation between the product and any impurities on a silica (B1680970) gel plate. Visualization of the spots can be achieved under UV light or by using a staining reagent such as iodine vapor or a phosphomolybdic acid solution. nih.govlibretexts.org The retention factor (Rf) value of the compound is a characteristic property under specific chromatographic conditions.

Computational Chemistry and Molecular Modeling Studies of N Benzyl 2 Phenoxypropanamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has been employed to elucidate the fundamental electronic and geometric characteristics of N-benzyl-2-phenoxypropanamide. These calculations offer a quantum mechanical lens through which the molecule's structure and inherent reactivity can be understood.

Geometry Optimization and Conformational Analysis

Theoretical studies, often utilizing DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(2d,p)), have been instrumental in determining the optimized three-dimensional geometry of this compound and related structures. nih.govsemanticscholar.org This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular conformation. nih.gov

HOMO-LUMO Energy Profiling and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

| Computational Method | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -0.04712 | -0.19799 | 4.105 |

| DFT/PBEPBE | -0.07537 | -0.15974 | 2.295 |

| HF/3-21G | -0.09169 | -0.31379 | 8.340 |

| MP2/3-21G | -0.08263 | -0.30646 | 5.98 |

Charge Distribution Analysis (e.g., Natural Population Analysis)

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites and intermolecular interactions. Natural Population Analysis (NPA) is a computational method used to calculate the charge distribution on each atom. nih.gov This analysis provides a more accurate representation of the electron distribution compared to other methods.

Molecular Electrostatic Potential (MEP) maps are graphical representations that illustrate the charge distribution around a molecule. researchgate.net These maps are valuable for identifying the electrophilic and nucleophilic regions of a molecule, which are crucial for predicting how it will interact with other molecules. nih.gov The red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov Such analyses have been performed on related compounds to visualize chemical reactivity and charge distribution, providing insights into potential binding interactions. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule, like a protein or enzyme. ekb.eg

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies are crucial for predicting the binding modes and affinities of a ligand with its target protein. ekb.egresearchgate.net By simulating the interaction between the ligand and the active site of the protein, docking algorithms can identify the most likely binding conformation and estimate the strength of the interaction, often expressed as a binding energy or docking score. mdpi.com

These studies have been successfully applied to various N-benzyl derivatives to evaluate their potential as inhibitors for specific biological targets. nih.govmdpi.com For example, docking studies have been used to predict the interaction of N-benzyl-containing compounds with targets like EGFR tyrosine kinase and DNA gyrase B, providing insights into their potential anticancer and antimicrobial activities, respectively. nih.govekb.eg The predicted binding modes help in understanding the mechanism of action and can guide the design of more potent and selective inhibitors. mdpi.com

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | EGFR tyrosine kinase | - | - |

| 3-hydrazinecarbothioamide-N-benzylindol derivatives | S. aureus DNA gyrase B | Good | - |

| 3-hydrazinecarbothioamide-N-benzylindol derivatives | E. coli DNA gyrase B | Good | - |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Target Protein | -6.0 | - |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Aromatic Stacking)

The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. researchgate.net Molecular docking simulations provide a detailed analysis of these interactions, which are crucial for understanding the binding specificity and affinity.

Key interactions that are frequently observed include:

Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nottingham.ac.uknih.gov They play a critical role in stabilizing the binding of many ligands to their protein targets. nottingham.ac.uk

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the tendency of water to exclude nonpolar molecules. researchgate.netnottingham.ac.uk

The analysis of these interactions helps to rationalize the observed binding affinities and can provide valuable information for optimizing the ligand's structure to improve its binding properties. nih.gov For instance, the identification of key hydrogen bonds or hydrophobic contacts can guide the modification of the ligand to enhance its interaction with the target protein. nottingham.ac.uk

Pharmacophore Modeling and Virtual Screening Applications in this compound Research

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential three-dimensional arrangements of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points a ligand needs to bind effectively to its target receptor. dovepress.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). dovepress.com

In the context of this compound research, a pharmacophore model can be developed based on a set of known active analogs or from the crystal structure of the compound bound to its target. The key structural components of this compound that would contribute to a pharmacophore model are:

Aromatic Rings: The benzyl (B1604629) and phenoxy groups provide two distinct aromatic and hydrophobic features.

Hydrogen Bond Donor: The amide (N-H) group.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide group and potentially the ether oxygen of the phenoxy group.

Hydrophobic Group: The ethyl linker and the aromatic rings contribute to hydrophobicity.

Once a statistically significant pharmacophore model is generated and validated, it serves as a 3D query for virtual screening of large chemical databases (e.g., ZINC, NCI, or proprietary libraries). nih.govmdpi.com This process filters for molecules that spatially match the key features of the pharmacophore, allowing for the rapid identification of structurally diverse compounds with a high probability of being active at the same biological target. nih.gov This approach is significantly more efficient than high-throughput screening of entire libraries, focusing synthetic efforts on promising new scaffolds.

Table 1: Hypothetical Pharmacophore Model for this compound

This table outlines the key features of a potential pharmacophore model derived from the structure of this compound for virtual screening purposes.

| Feature ID | Feature Type | Location on Scaffold | Vector/Radius (Å) | Importance |

| RA1 | Ring Aromatic | Benzyl Group | Radius: 1.5 | High |

| RA2 | Ring Aromatic | Phenoxy Group | Radius: 1.5 | High |

| HY1 | Hydrophobic | Benzyl Ring Center | Radius: 1.8 | Medium |

| HBD1 | H-Bond Donor | Amide N-H | Vector pointing from N | High |

| HBA1 | H-Bond Acceptor | Amide C=O | Vector pointing from O | High |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, solvent effects, and the dynamics of ligand-receptor binding. mdpi.comkashanu.ac.ir

For this compound, MD simulations are typically employed after an initial binding mode is proposed, often through molecular docking. The simulation begins with the docked ligand-protein complex immersed in a simulated aqueous environment. mdpi.com Over a simulation period of nanoseconds to microseconds, the trajectory of each atom is tracked, revealing crucial insights:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand within the binding pocket is monitored to assess the stability of the predicted binding pose. A stable RMSD suggests a favorable and persistent binding mode.

Interaction Analysis: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the target protein. researchgate.net It can reveal which interactions are transient and which are stable throughout the simulation.

Conformational Flexibility: The simulation shows how the ligand and protein adapt to each other's presence. The flexible nature of the benzyl and phenoxy groups can be explored to see how they orient themselves to optimize binding within the active site.

Binding Free Energy Calculation: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

These simulations are critical for validating docking results and understanding the dynamic nature of the binding event, which is often missed by static modeling approaches. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound-Protein Complex

This table outlines a standard setup for an MD simulation to study the binding dynamics of this compound.

| Parameter | Description | Typical Value/Setting |

| Software | Simulation Package | GROMACS, AMBER, Desmond |

| Force Field | Atomistic parameters for protein and ligand | AMBER ff14SB (Protein), GAFF2 (Ligand) |

| System Setup | Solvation model and box type | TIP3P Water, Triclinic Box |

| Simulation Time | Duration of the production run | 100-500 nanoseconds |

| Ensemble | Thermodynamic conditions | NPT (Isothermal-isobaric) |

| Temperature | System temperature | 300 K (27 °C) |

| Pressure | System pressure | 1 bar |

| Integration Step | Time step for solving equations of motion | 2 femtoseconds |

| Trajectory Analysis | Metrics used to analyze results | RMSD, RMSF, Hydrogen Bond Analysis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. acs.org

A QSAR study for this compound would involve several key steps:

Data Set Assembly: A series of this compound analogs with known biological activities (e.g., IC₅₀ values) against a specific target is compiled. This set is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of rotatable bonds) and 3D descriptors (e.g., molecular shape indices, surface area).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics like the correlation coefficient (r²) and cross-validated correlation coefficient (q²). researchgate.net

A validated QSAR model for the this compound scaffold can be used to predict the activity of novel, yet-to-be-synthesized derivatives. This predictive capability allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources in the lead optimization process.

Table 3: Hypothetical Data for a 2D-QSAR Study of this compound Analogs

This table presents an example dataset that could be used to develop a QSAR model, correlating molecular descriptors with biological activity.

| Compound ID | R1 Substituent (on Benzyl Ring) | R2 Substituent (on Phenoxy Ring) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | pIC₅₀ (Activity) |

| NBP-01 | H | H | 3.85 | 269.34 | 6.2 |

| NBP-02 | 4-Cl | H | 4.56 | 303.78 | 6.8 |

| NBP-03 | 4-F | H | 3.99 | 287.33 | 6.4 |

| NBP-04 | H | 4-CH₃ | 4.25 | 283.36 | 6.5 |

| NBP-05 | 4-Cl | 4-CH₃ | 4.96 | 317.81 | 7.1 |

| NBP-06 | 4-OCH₃ | H | 3.78 | 299.36 | 6.7 |

Structure Activity Relationship Sar Investigations of N Benzyl 2 Phenoxypropanamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of N-benzyl-2-phenoxypropanamide derivatives is highly sensitive to the nature and position of substituents on its three main structural components.

Effects of Aromatic Substituents on the Phenoxy Ring

Modifications to the phenoxy ring have been shown to significantly modulate the biological activity of this class of compounds. The electronic properties and size of the substituents can influence binding affinity and potency.

Research into related heterocyclic compounds has demonstrated that the introduction of a fluorine atom onto the phenoxy group is favorable for antiproliferative activity. frontiersin.org For instance, in a series of mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives, which incorporate a phenoxy moiety, compounds with a fluorine substituent on this ring showed enhanced antitumor effects compared to their unsubstituted counterparts. frontiersin.org

Similarly, studies on phenylpropanamide derivatives as malate (B86768) dehydrogenase (MDH) inhibitors revealed the importance of the electronic nature of substituents. nih.gov While not a direct this compound, the findings on N-(3-methoxyphenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide showed that an electron-donating group (methoxy) at the meta position resulted in moderate inhibitory activity against MDH2 but a loss of activity against MDH1. nih.gov Conversely, replacing the methoxy (B1213986) group with electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) altered the activity profile. nih.gov This highlights the sensitivity of the target interaction to the electronic environment of the aromatic ring system.

Furthermore, a patent for substituted amides lists numerous examples with various substitutions on the phenoxy ring, including chloro, fluoro, and trifluoro groups, suggesting extensive SAR exploration to optimize activity for neurological conditions. google.com

Influence of Substituents on the N-Benzyl Moiety

The N-benzyl group is a crucial determinant of activity, and its substitution pattern offers a powerful means to fine-tune the pharmacological properties of the derivatives.

In studies of thiazolyl N-benzyl-substituted acetamide (B32628) derivatives as Src kinase inhibitors, the substitution on the N-benzyl ring was critical for anticancer activity. chapman.edu While the unsubstituted N-benzyl derivative (8a) was the most potent inhibitor of the c-Src kinase itself, derivatives with substituents at the 4-position of the benzyl (B1604629) ring showed better inhibition of cancer cell proliferation. chapman.edu For example, the 4-fluoro (8b) and 3,4-dichloro (8d) substituted analogs demonstrated significant inhibition of cell proliferation in specific cancer cell lines. chapman.edu

This trend is echoed in other classes of compounds. For a series of benzamide (B126) derivatives with gastrokinetic properties, the addition of a fluorine atom at the para-position of the N-benzyl group was found to enhance activity compared to the unsubstituted analog. evitachem.com Similarly, research on metalloaminopeptidase inhibitors showed that halogen-substituted benzyl fragments led to the most effective inhibition. mdpi.com In contrast, introducing groups like 4-carboxy (-COOH) or 4-nitro (-NO2) on the benzyl ring caused a decrease in inhibitory activity. mdpi.com

The table below summarizes the impact of N-benzyl substituents on the activity of thiazolyl acetamide derivatives as Src kinase inhibitors. chapman.edu

| Compound | N-Benzyl Substituent | Src Kinase Inhibition (GI50 in µM) |

| 8a | Unsubstituted | 1.34 - 2.30 |

| 8b | 4-Fluoro | 1.49 - 2.51 |

| 8e | 4-Methyl | ~4-fold decrease vs. 8a |

Data sourced from a study on Src kinase inhibitors. chapman.edu

Role of Substituents at the α-Position of the Propanamide Core

The α-position of the propanamide core, the carbon atom to which the phenoxy group and the carbonyl group are attached, is a key stereocenter and a site for substitution that can affect the molecule's conformation and interaction with its biological target.

The presence of a methyl group at the α-position is a common feature in many active this compound derivatives. ntu.ac.uk This substitution creates a chiral center, introducing stereochemical considerations that are vital for biological activity.

Stereochemical Considerations in SAR

The chirality introduced by the substituent at the α-position of the propanamide core means that stereochemistry is a critical factor in the SAR of this compound derivatives. The differential activity of enantiomers is a common phenomenon in pharmacology, as biological targets are themselves chiral.

For instance, (R)-lacosamide, which is (R)-N-benzyl-2-acetamido-3-methoxypropionamide, is a clinically used antiepileptic agent. evitachem.com Its efficacy is specific to the (R)-enantiomer, highlighting the importance of the stereochemical configuration at the α-carbon. Although not a phenoxy derivative, this example illustrates the principle that the spatial arrangement of the groups around the chiral center is fundamental for proper interaction with the target.

In the design of HIV-1 protease inhibitors, compounds containing a pseudo-symmetric hydroxyethylamine core were synthesized, where stereochemistry was paramount for activity. preprints.org The specific spatial arrangement of substituents around the core was essential for binding to the enzyme's active site. preprints.org Similarly, the synthesis of specific isomers, such as N-(exo-norborn-2-yl)-2-methyl-2-(4-(4-(trifluoromethyl)benzoyl)phenoxy)propanamide, indicates that controlling the stereochemistry is a key aspect of optimizing the biological activity of these complex molecules. nottingham.ac.uk

Analysis of Pharmacophoric Features Essential for this compound Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, the key pharmacophoric features generally include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), and two hydrophobic/aromatic regions (the phenoxy and N-benzyl rings).

Fragment-based approaches and 3D-QSAR studies on related molecules have helped to define these features more precisely. researchgate.netacs.org The phenoxy and benzyl rings typically engage in hydrophobic and π-stacking interactions within the target's binding pocket. The distance and relative orientation between these two aromatic rings, governed by the propanamide linker, are critical.

In a study on c-Met/VEGFR-2 inhibitors, the triazolo[4,3-a]pyrazine core was identified as a key pharmacophoric element. frontiersin.org Molecular docking studies revealed that nitrogen atoms on the ring formed crucial bidentate hydrogen bonds with key amino acid residues in the protein's hinge region, anchoring the inhibitor. frontiersin.org While the core structure is different, this finding emphasizes the importance of specific hydrogen bonding patterns in achieving high potency. The amide linkage in this compound is similarly expected to form key hydrogen bonds with the target protein.

Correlations between Structural Features and Potency/Selectivity Profiles

Systematic SAR studies have established clear correlations between specific structural modifications and the resulting potency and selectivity of this compound derivatives and their analogs.

Potency:

Halogenation: The introduction of halogen atoms, particularly fluorine, on either the phenoxy or N-benzyl ring often correlates with increased potency. A fluoro-substituent on the phenoxy ring was found to be favorable for the antiproliferative activity of certain heterocyclic compounds. frontiersin.org Similarly, 4-fluoro substitution on the N-benzyl ring of thiazolyl acetamides resulted in potent anticancer activity. chapman.edu

N-Benzyl Substituents: For metalloaminopeptidase inhibitors, halogen-substituted benzyl groups yielded high potency, whereas polar groups like -COOH and -NO2 were detrimental. mdpi.com

Selectivity:

Combined Substitutions: In the study of N-benzylphenethylamines as 5-HT2A/2C agonists, a combination of a cyano group at the 4-position of the phenethylamine (B48288) ring and a 2'-hydroxybenzyl substituent on the nitrogen resulted in the highest selectivity for the 5-HT2A receptor. nih.gov This demonstrates that combinations of substituents can fine-tune selectivity.

The table below illustrates the correlation between N-benzyl substituents and inhibitory potency against porcine alanyl aminopeptidase. mdpi.com

| Compound | N-Benzyl Substituent | Inhibition Constant (Ki in µM) |

| 6a | 4-F | 5.8 |

| 6b | 4-Cl | 8.8 |

| 6c | 4-COOH | 28 |

| 6d | 4-NO2 | 34 |

| 1 (Reference) | Unsubstituted | Potent (exact value not specified) |

| 6g | No N-substituent (H) | Several-fold diminished activity |

Data sourced from a study on metalloaminopeptidase inhibitors. mdpi.com

Lack of Specific Research Data Precludes a Detailed Analysis of this compound SAR

A comprehensive and scientifically rigorous article on the structure-activity relationship (SAR) of this compound derivatives, as requested, cannot be generated at this time due to a lack of specific, published research focusing on the iterative optimization of this particular chemical scaffold.

Extensive searches of available scientific literature did not yield any dedicated studies that systematically explore how modifications to the N-benzyl, phenoxy, or propanamide components of this compound influence its biological activity. While research on related, but structurally distinct, classes of compounds is available, such as for N-benzyl-2-acetamidopropionamide and other phenoxypropanamide derivatives, directly extrapolating these findings to the this compound core would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

The development of a robust SAR profile necessitates experimental data from a series of analogues where specific parts of the lead molecule are systematically altered and the corresponding changes in biological potency are measured. This allows for the identification of key structural features essential for the desired biological effect. Without such a study focused specifically on this compound, any attempt to construct a detailed SAR analysis would be conjectural.

Therefore, to adhere to the principles of scientific accuracy and to avoid the generation of unsubstantiated information, the requested article section on the iterative SAR optimization strategies for this compound analogues cannot be provided. Further research and publication in this specific area of medicinal chemistry would be required to enable the creation of the detailed article as outlined.

Biological and Pharmacological Activity Profiles of N Benzyl 2 Phenoxypropanamide in Vitro & Preclinical Mechanistic Focus

Anti-Cancer Activity Investigations (In Vitro)

Inhibition of Cancer Cell Proliferation and Growth (e.g., Glioblastoma, Lung Cancer, Colon Cancer, Prostate Cancer Cell Lines)

N-benzyl-2-phenoxypropanamide and its derivatives have demonstrated notable anti-proliferative and growth-inhibitory effects across a range of cancer cell lines in laboratory settings.

In the context of glioblastoma , one of the most aggressive forms of brain cancer, natural compounds with structural similarities have shown promise. oncotarget.com For instance, isoflavones like biochanin A can inhibit the growth of glioblastoma cells. nih.gov While direct studies on this compound in glioblastoma are not extensively detailed in the provided results, the investigation of related compounds suggests a potential avenue for research. oncotarget.comnih.gov Phenylbutyrate, a histone deacetylase inhibitor, has also been shown to suppress the proliferation of the glioblastoma LN-229 cell line by inducing cell cycle arrest and apoptosis. nih.gov

With respect to lung cancer , derivatives of this compound have been a key focus. Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, leading to decreased cell survival in non-small cell lung cancer (NSCLC) cells. nih.gov The compound ML323, a derivative, effectively sensitized cisplatin-resistant NSCLC H596 cells to cisplatin (B142131). ubpbio.com Furthermore, dual inhibitors of malate (B86768) dehydrogenase 1 and 2 (MDH1/2), developed from a similar chemical scaffold, have shown significant growth inhibition in A549 and H460 lung cancer cell lines. nih.gov

Studies on colon cancer have also indicated the potential of targeting metabolic pathways with compounds related to this compound. A dual inhibitor of MDH1 and MDH2 demonstrated significant antitumor effects against colon cancer by inhibiting mitochondrial respiration. nih.gov

In prostate cancer , the growth-inhibitory effects of related compounds have been observed. Canagliflozin, for instance, has been shown to suppress prostate cancer growth. mdpi.com High levels of thromboxane (B8750289) A2 (TXA2) are associated with enhanced proliferation of various cancer cells, including prostate cancer, and targeting the TXA2 pathway has shown to inhibit cancer cell growth. semanticscholar.org

Table 1: In Vitro Anti-Cancer Activity of Related Compounds

| Cancer Type | Cell Line(s) | Compound/Derivative | Observed Effect |

|---|---|---|---|

| Glioblastoma | U373 | Diosquinone | Cytotoxicity |

| Glioblastoma | LN-229 | Phenylbutyrate | Suppression of proliferation, cell cycle arrest, apoptosis nih.gov |

| Non-Small Cell Lung Cancer | H596, U2OS | ML323 | Sensitization to cisplatin ubpbio.com |

| Lung Cancer | A549, H460 | MDH1/2 dual inhibitor | Growth inhibition nih.gov |

| Colon Cancer | Not specified | MDH1/2 dual inhibitor | Antitumor effects via inhibition of mitochondrial respiration nih.gov |

| Prostate Cancer | Not specified | Canagliflozin | Suppression of growth mdpi.com |

Modulation of Key Oncogenic Signaling Pathways (e.g., STAT3 Pathway, HIF-1α Pathway)

The anticancer activity of compounds related to this compound is often linked to their ability to modulate critical oncogenic signaling pathways.

The STAT3 pathway is a key player in cancer cell proliferation, survival, and invasion. While direct modulation by this compound is not explicitly detailed, the double-stranded RNA-dependent protein kinase R (PKR) has been shown to suppress HIF-1α expression in a manner dependent on the inhibition of STAT3. nih.gov This highlights the intricate crosstalk between these pathways in regulating tumor progression. nih.gov

The HIF-1α pathway is crucial for tumor adaptation to hypoxic (low oxygen) environments, promoting angiogenesis and metabolic reprogramming. nih.gov A dual inhibitor of MDH1 and MDH2, structurally related to this compound, was found to significantly suppress the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) and the expression of its target genes in lung cancer cells. nih.gov This suggests that inhibiting MDH can disrupt the cancer cell's ability to thrive in hypoxic conditions. nih.gov The PI3K/AKT/mTOR pathway is a known regulator of HIF-1α, and inhibitors of this pathway can reduce HIF-1α protein levels. mdpi.comeuropeanreview.orgmdpi.com

Deubiquitinase Inhibition (e.g., USP1/UAF1) and DNA Damage Response Modulation

A significant mechanism of action for derivatives of this compound is the inhibition of deubiquitinating enzymes (DUBs), particularly the USP1/UAF1 complex. nih.gov This complex is a critical regulator of the DNA damage response. nih.govbiorxiv.org

USP1, in association with UAF1, plays a key role in the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) by deubiquitinating FANCD2-FANCI and PCNA, respectively. biorxiv.orgd-nb.info By inhibiting USP1/UAF1, compounds like ML323 increase the levels of monoubiquitinated PCNA (Ub-PCNA), a marker of DNA damage, and disrupt DNA repair processes. nih.gov This disruption of the DNA damage response ultimately leads to decreased cancer cell survival. nih.gov The inhibition of USP1/UAF1 has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin. ubpbio.com

Enzyme Inhibition in Cancer Metabolism (e.g., Malate Dehydrogenase (MDH1/2))

Targeting cancer metabolism is a promising therapeutic strategy, and this compound derivatives have been investigated as inhibitors of key metabolic enzymes.

Malate dehydrogenase (MDH), with its cytosolic (MDH1) and mitochondrial (MDH2) isoforms, is a central enzyme in cellular metabolism, facilitating the conversion of malate to oxaloacetate. google.commdpi.com In cancer cells, MDH enzymes are crucial for the malate-aspartate shuttle, which is essential for mitochondrial respiration and ATP production. nih.govresearchgate.net

Novel dual inhibitors of MDH1 and MDH2 have been developed and have shown to inhibit the growth of lung and colon cancer cells. nih.govresearchgate.net The mechanism of action involves the inhibition of mitochondrial respiration, leading to reduced ATP production and suppressed cancer cell growth. nih.govgoogle.com High expression of MDH1 and MDH2 has been correlated with poor patient survival in lung cancer, making these enzymes attractive therapeutic targets. nih.gov

Antimicrobial and Anti-Parasitic Efficacy Studies (In Vitro)

Antibacterial and Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.

Several studies have reported the synthesis of novel N-substituted phenoxypropanamide derivatives and their subsequent screening for antibacterial and antifungal activities. researchgate.netresearchgate.net While some of these compounds were found to possess good antibacterial and antifungal activity, specific data for this compound itself is limited in the provided results. researchgate.netresearchgate.net Other related heterocyclic compounds, such as N-benzylisatin Schiff bases, have demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, although they showed no antifungal activity. Isothiocyanates, another class of related compounds, have also been investigated for their antimicrobial activity against human pathogens. mdpi.com

Table 2: Investigated Antimicrobial Activity of Related Compounds

| Compound Class | Organism Type | Activity |

|---|---|---|

| N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives | Bacteria, Fungi | Some compounds showed good activity researchgate.net |

| N-benzylisatin Schiff bases | Bacteria, Fungi | Moderate antibacterial activity, no antifungal activity |

| Isothiocyanates | Human pathogens | Antimicrobial activity investigated mdpi.com |

Inhibition of Bacterial Virulence Factors (e.g., Type III Secretion System of Pseudomonas aeruginosa)

Research into antivirulence therapies, which aim to disarm pathogens rather than kill them, has identified the Type III Secretion System (T3SS) of Pseudomonas aeruginosa as a critical target. The T3SS is a needle-like apparatus that injects bacterial toxins directly into host cells, playing a key role in the pathogen's ability to establish infections. nih.govasm.org

A class of small molecules, known as phenoxyacetamides, has been identified as potent inhibitors of the P. aeruginosa T3SS. asm.org While not identical, these compounds share the core phenoxy-amide structure with this compound. These inhibitors were discovered through high-throughput screening using cellular reporter assays designed to detect the inhibition of T3SS-mediated secretion. asm.org The initial hit, a phenoxyacetamide designated MBX 1641, demonstrated responsive structure-activity relationships, including significant stereoselectivity, which suggested a specific interaction with a protein target. nih.govasm.org

Further investigation revealed that the molecular target of these phenoxyacetamide inhibitors is the T3SS needle protein, PscF. nih.gov Studies involving the selection and sequencing of inhibitor-resistant mutants showed that mutations in the pscF gene were consistently found in strains that became resistant to the phenoxyacetamides. nih.gov Transferring these mutated pscF alleles to a non-resistant strain confirmed that the mutations were sufficient to confer resistance, solidifying PscF as the target. nih.gov These inhibitors function by blocking the translocation of effector toxins, such as ExoS and ExoT, into host cells, thereby reducing the cytotoxicity of the bacteria. asm.orgmdpi.com For instance, one phenoxyacetamide compound was shown to increase the internalization of P. aeruginosa by HeLa cells more than 11-fold, as the inhibition of the T3SS prevents the bacteria from resisting phagocytosis. asm.org

Table 1: Examples of Phenoxyacetamide Analogs as T3SS Inhibitors This table presents data for phenoxyacetamide analogs structurally related to this compound.

| Compound ID | Structure | Key Findings | Reference |

|---|---|---|---|

| MBX 1641 |  |

Original screening hit; inhibits T3SS-mediated secretion of ExoS with an IC50 of ~15 µM. | nih.govasm.org |

| MBX 2359 |  |

Analog used for the selection of resistant mutants, leading to the identification of PscF as the target. | nih.gov |

| MBX 2614 |  |

Diverse analog; resistance conferred by pscF mutations, confirming the target. | nih.gov |

| Compound 14d | Structure not specified in source | Showed stronger potency against PAO1 T3SS than MBX 1641 and had better aqueous solubility. | mdpi.com |

Anti-Trypanosomal Activity

The search for new drugs against parasitic trypanosomes, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, is a global health priority. acs.org Phenolic amide structures have been explored for their potential as trypanocidal agents. Studies on related compound classes, such as phenoxy acetamides and N-benzyl benzamides, have shown promising results. mdpi.comnih.gov

For example, a study on adamantane-containing hydroxamic acids found that a phenoxy acetamide (B32628) derivative, 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, was the most active compound tested against the bloodstream form of Trypanosoma brucei. mdpi.com Its activity was over nine times greater than a related phenyl acetamide derivative, highlighting the contribution of the phenoxy oxygen atom to its potency. mdpi.com

In a different line of research, a high-throughput screen identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing potent T. brucei inhibitors. nih.gov Optimization of this scaffold led to the identification of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with extremely potent activity, with the lead compound demonstrating an in vitro EC50 of 0.001 µM. nih.govnih.gov These N-benzyl benzamide (B126) derivatives showed good drug-like properties and were effective in a mouse model of acute trypanosomiasis. nih.govnih.gov While these compounds are not phenoxypropanamides, they demonstrate that the N-benzyl moiety is a component of highly potent anti-trypanosomal agents. Other research has also described the synthesis and evaluation of phenoxymethylbenzamide analogues as active agents against Trypanosoma brucei rhodesiense. rsc.org

Neurological and Neurodegenerative Disease Research (In Vitro)

The serotonin (B10506) 5-HT2A and 5-HT2C receptors are G protein-coupled receptors that are important targets for therapies addressing psychiatric and neurological disorders. nih.gov The N-benzyl moiety is a key structural feature in several classes of potent 5-HT2A/2C receptor agonists. For example, extensive research on N-benzyl phenethylamines has shown that the N-benzyl substitution can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl substitutions. nih.gov Similarly, studies on N-benzylated tryptamines and 5-methoxytryptamines have demonstrated that this substitution enhances affinity and potency at 5-HT2 receptors. plos.orgnih.gov

Virtual docking studies suggest the N-benzyl group interacts with a specific phenylalanine residue (Phe339) within the 5-HT2A receptor binding pocket. nih.gov Despite the prevalence of the N-benzyl group in potent agonists for these receptors, no specific studies investigating the binding or functional activity of this compound at 5-HT2A or 5-HT2C receptors were identified in the performed literature search.

Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A recent 2024 study investigated a series of new 2-phenoxyacetamide (B1293517), 3-phenoxypropanamide (B1359674), and 4-oxobutanamide (B1628950) derivatives as multifunctional agents for Alzheimer's disease, with cholinesterase inhibitory activity being a key endpoint. scilit.com This research identified this class of compounds as potential multi-target-directed ligands for the disease. scilit.com

While specific IC50 values for this compound were not available in the abstract, the study confirms that phenoxypropanamides are being actively investigated for this purpose. scilit.com Research on other structurally related N-benzyl derivatives provides context for this activity. For example, a series of N-benzylpiperidine carboxamides were developed as AChE inhibitors, with the most active analog showing an IC50 value of 0.41 µM. nih.gov Another study on coumarin-based N-benzyl pyridinium (B92312) derivatives identified a potent inhibitor of both AChE (IC50 = 0.247 µM) and BuChE (IC50 = 1.68 µM). ut.ac.ir

Table 2: Cholinesterase Inhibitory Activity of Related N-Benzyl Compounds This table presents IC50 data for compounds structurally related to this compound, demonstrating the potential of the N-benzyl scaffold for cholinesterase inhibition.

| Compound Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin-N-benzyl pyridinium derivative (5l) | Acetylcholinesterase (AChE) | 0.247 | ut.ac.ir |

| Butyrylcholinesterase (BuChE) | 1.68 | ut.ac.ir | |

| N-benzylpiperidine carboxamide (28) | Acetylcholinesterase (AChE) | 0.41 | nih.gov |

| N-benzylpiperidine carboxamide (20) | Acetylcholinesterase (AChE) | 5.94 | nih.gov |

The aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and insoluble fibrils is a central event in the pathology of Alzheimer's disease. frontiersin.org Developing small molecules that can modulate this aggregation process is a key therapeutic goal. nih.govresearchgate.net The aforementioned 2024 study on new 2-phenoxyacetamide and 3-phenoxypropanamide derivatives investigated them as multi-target agents for Alzheimer's disease, which suggests that modulation of Aβ aggregation was likely an intended activity alongside cholinesterase inhibition. scilit.com

While direct evidence for this compound is not yet published, the principle of using small molecules to alter Aβ aggregation is well-established. Natural compounds like the flavonol Myricetin have been shown to inhibit the formation of Aβ aggregates and destabilize pre-formed fibrils. frontiersin.org Other studies have investigated how different small molecules can interact with Aβ peptides through noncovalent or covalent interactions to reduce fibrillization. unibo.it The investigation into phenoxypropanamides as multi-target Alzheimer's agents suggests this scaffold may possess anti-aggregation properties. scilit.com

Protecting neurons from oxidative stress-induced cell death is a critical component of therapies for neurodegenerative diseases. Hydrogen peroxide (H2O2) is commonly used in vitro to induce oxidative damage in cell lines like PC12, a rat pheochromocytoma cell line often used in neurological research. nih.govnih.gov

The study of new 2-phenoxyacetamide and 3-phenoxypropanamide derivatives as multifunctional anti-Alzheimer's agents included the evaluation of their neuroprotective effects. scilit.com A patent filed for aminophenoxyacetamide derivatives also explicitly claims a neuroprotective effect for this class of compounds. google.com These findings indicate that the phenoxy-amide scaffold is being explored for its ability to protect neuronal cells.

In a typical assay, pretreatment of PC12 cells with a neuroprotective compound can significantly increase cell viability after exposure to a lethal dose of H2O2. nih.gov For example, studies with other agents have shown that they can protect PC12 neurons against H2O2-induced cell death, as measured by assays for cell viability (MTT) and cell membrane integrity (LDH leakage). ut.ac.irnih.gov This protection is often associated with the inhibition of apoptotic pathways, such as the activation of caspase-3. ut.ac.ir The inclusion of neuroprotective assays in the evaluation of phenoxypropanamides suggests this is a recognized activity for this compound class. scilit.com

Modulation of Amyloid-β Aggregation

Metabolic and Anti-Inflammatory Research (In Vitro)

In vitro studies have explored the effects of this compound and its derivatives on key pathways involved in metabolism and inflammation. These investigations highlight its activity on nuclear receptors and ion channels, as well as its capacity to modulate the release of inflammatory signaling molecules.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, in addition to inflammatory responses. nih.govfrontiersin.orgmdpi.com this compound derivatives have been shown to function as PPAR ligands. In vitro transactivation assays are used to determine if a compound can bind to and activate PPARs, leading to the transcription of target genes. google.com